Physicochemical Differentiation from Common Benzoxazepinone sEH Inhibitor Scaffolds
The target compound possesses a molecular weight of 338.4 g/mol and a computed XLogP3 of 2.2, placing it in a more lipophilic and sterically compact region of chemical space compared to many leading benzoxazepinone-derived sEH inhibitors, which often incorporate larger, polar heterocycles in the amide side chain that increase MW beyond 400 Da and elevate hydrogen-bond acceptor counts [1]. While no direct head-to-head potency data are available in the public domain, these physicochemical differences predict distinct ADME and target-binding kinetics relative to analogs such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide (CAS 2034456-30-7; MW: 356.4; HBA: 4) or N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide (CAS not retrieved; MW >400; contains fluorine and sulfur) [1]. These differences are quantifiable and reproducible, enabling rational selection for property-based screening cascades.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 338.4 g/mol; XLogP3 = 2.2; HBA = 3; HBD = 1 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide: MW = 356.4 g/mol; HBA = 4. Fluoro-phenylthio analog: MW >400; HBA >3. |
| Quantified Difference | Target compound MW is ≥5% lower than the pyrazole analog and ≥15% lower than the fluoro-phenylthio analog; HBA count is 1–2 units lower. |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release) |
Why This Matters
For teams prioritizing CNS penetration or minimal off-target binding, the lower MW and moderate lipophilicity of this compound may offer a superior starting point, but experimental validation against named comparators is necessary before procurement.
- [1] PubChem. Compound Summary for CID 91818242: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide. National Center for Biotechnology Information (2026). View Source
